1-环戊基氮杂环丁烷-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

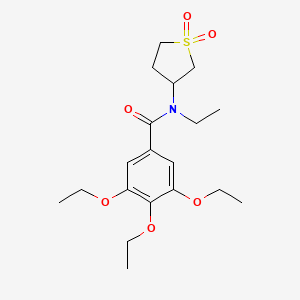

Methyl 1-cyclopentylazetidine-2-carboxylate is a compound that can be associated with various chemical reactions and syntheses in organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related structures and reactions that can be informative for understanding the chemistry of azetidines and cyclopentyl derivatives.

Synthesis Analysis

The synthesis of related compounds involves several strategies, such as kinetic resolution and cycloaddition reactions. For instance, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate is achieved through the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which could provide insights into the synthesis of cyclopentyl-containing azetidines . Additionally, the use of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles in [4+2]-cycloaddition reactions suggests a potential route for constructing azetidine rings through similar cycloaddition strategies .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom. The synthesis of functional derivatives of azetidines, such as methyl 1-tosylazetidine-2-carboxylate, provides insights into the reactivity and structural features of azetidine derivatives . The steric and electronic properties of substituents on the azetidine ring can significantly influence the reactivity and stability of these compounds.

Chemical Reactions Analysis

Azetidines and their derivatives participate in various chemical reactions. The sodium methoxide-catalyzed cyclization to form methyl 1-tosylazetidine-2-carboxylate and subsequent conversions to other functional groups demonstrate the versatility of azetidine derivatives in synthetic chemistry . Furthermore, the radical translocations/cyclisations of methyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylates to form bridged azabicyclic compounds highlight the potential for azetidine derivatives to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as tert-butyl groups and tosyl groups can affect the compound's solubility, boiling point, and stability. The reactivity of the azetidine ring towards nucleophiles and electrophiles is also an important aspect of its chemical properties. While the papers provided do not directly discuss the physical properties of methyl 1-cyclopentylazetidine-2-carboxylate, the synthesis and reactions of related compounds suggest that these properties are crucial for their application in organic synthesis .

科学研究应用

有机合成和功能衍生物

"1-环戊基氮杂环丁烷-2-甲酸甲酯" 在有机合成领域发挥作用,特别是在氮杂环丁烷衍生物的形成中。例如,甲氧基钠催化的 α-甲苯磺酰胺基-γ-氯丁酸甲酯环化导致 1-甲苯磺酰基氮杂环丁烷-2-甲酸甲酯的形成。该化合物可以进一步转化为相应的羧酸和碳醇,展示了其在生成功能性氮杂环丁烷衍生物中的用途 (陈、三木、加藤和太田,1967 年)。

表观遗传调控和 DNA 去甲基化

该化合物还与 DNA 甲基化研究间接相关,DNA 甲基化是一种表观遗传修饰,在基因表达和细胞分化中具有重要作用。DNA 甲基转移酶抑制剂,如 5-氮杂胞苷和地西他滨,已被用于研究 DNA 去甲基化的机制。已知这些抑制剂会整合到 DNA 中并抑制其甲基化,从而导致表观遗传沉默基因的重新激活。这一过程对于理解基因表达调控至关重要,并在癌症治疗中具有意义 (克里斯曼,2002 年;韦伯等人,2010 年)。

在癌症治疗中的意义

DNA 甲基化在致癌作用中的作用,特别是导致基因沉默的过度甲基化,是一个重要的研究领域。DNA 甲基转移酶抑制剂通过阻止这种甲基化,可以恢复抑癌基因的表达并发挥抗肿瘤作用。这导致了 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷等核苷类似物的临床试验,它们在治疗白血病和其他恶性肿瘤方面显示出有希望的结果。了解这些药物的作用机制对于优化它们的治疗潜力和开发新的表观遗传疗法至关重要 (戈芬和艾森豪尔,2002 年)。

属性

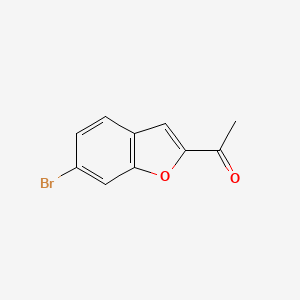

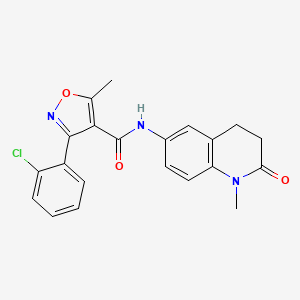

IUPAC Name |

methyl 1-cyclopentylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-11(9)8-4-2-3-5-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNOPQHVCIRBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)